2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
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Overview
Description
“2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide”, also known as CPB, is a chemical compound. It has been mentioned in the context of anti-tubercular agents .
Synthesis Analysis
While specific synthesis methods for CPB are not directly available, similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis involved designing and evaluating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Scientific Research Applications
- Findings : Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, they were non-toxic to human cells .
- Findings : The synthesis of related compounds demonstrates its versatility in building diverse molecular scaffolds .
- Findings : These complexes exhibited interesting properties, potentially useful in catalysis, sensing, or materials science .
- Findings : Some analogues showed higher anti-TB activity than standard drugs, emphasizing their potential as lead compounds .
- Findings : The compound demonstrated non-toxicity to human cells, a crucial aspect for drug development .
Anti-Tubercular Activity
Chemodivergent Synthesis
Metal Complexes
Medicinal Chemistry
Biological Assays
Crystallography
Future Directions
properties
IUPAC Name |
2-chloro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-13-3-1-2-4-15(13)24(22,23)21-11-14-16(20-10-9-19-14)12-5-7-18-8-6-12/h1-10,21H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUVGNSTKXGWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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